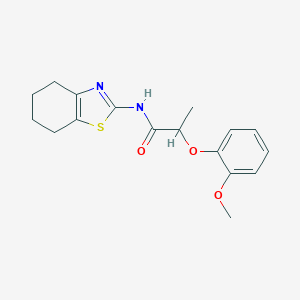
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating various diseases. This compound has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
作用機序
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a small molecule inhibitor that has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of certain types of immune cells, such as B cells and mast cells. By inhibiting the activity of BTK, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can prevent the activation and proliferation of these cells, which can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the proliferation and activation of B cells and mast cells, which are key players in the immune response. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of certain types of cancer cells, such as lymphoma and leukemia cells, and can also reduce the severity of autoimmune disorders such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its strong inhibitory effect on BTK activity, which can be useful in studying the role of BTK in various disease processes. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is its potential toxicity, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide that can be used to treat a wider range of diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory effect of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide on BTK activity, which could lead to the development of more targeted and effective drugs. Finally, further research is needed to fully understand the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, which will be important for its safe and effective use in clinical settings.
合成法
The synthesis of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves several steps, including the reaction of 2-(2-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the desired product, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
科学的研究の応用
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in treating various diseases. It has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
特性
製品名 |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
分子式 |
C17H20N2O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(22-14-9-5-4-8-13(14)21-2)16(20)19-17-18-12-7-3-6-10-15(12)23-17/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) |
InChIキー |
YFFZANYDUQRBSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
正規SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)



![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)

![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)

![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
